1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17837100
InChI: InChI=1S/C9H15NO/c10-9(3-4-9)7-5-6-1-2-8(7)11-6/h6-8H,1-5,10H2
SMILES:
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17837100

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 1-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C9H15NO/c10-9(3-4-9)7-5-6-1-2-8(7)11-6/h6-8H,1-5,10H2
Standard InChI Key DMAKMHPTNVVHFI-UHFFFAOYSA-N
Canonical SMILES C1CC2C(CC1O2)C3(CC3)N

Introduction

1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring attached to a 7-oxabicyclo[2.2.1]heptane moiety. This bicyclic amine exhibits intricate stereochemistry due to its multiple ring structures, contributing to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis.

Synthesis and Reactivity

The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine can involve various strategies, depending on the desired stereochemistry and yield requirements. The cyclopropane ring's reactivity can be influenced by the reaction environment and the presence of other functional groups.

Applications and Potential Uses

Given its unique structure, this compound may have applications in pharmaceutical research and organic synthesis. Interaction studies involving this compound could focus on understanding its potential therapeutic uses, such as binding to specific biological targets or participating in complex chemical reactions.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Features
3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-oneBicyclic amineContains a dimethylamino group
2-(Oxolan-2-yl)cyclopropan-1-amineBicyclic amineFeatures an oxolane structure
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateBicyclic esterContains dicarboxylate functionality
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amineBicyclic amineCombines cyclopropane and 7-oxabicyclo[2.2.1]heptane moieties

Research Findings and Future Directions

Research on 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine is ongoing, with a focus on its chemical reactivity and potential biological activity. Future studies may explore its interactions with biological systems and its utility in developing new pharmaceuticals or synthetic methodologies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator